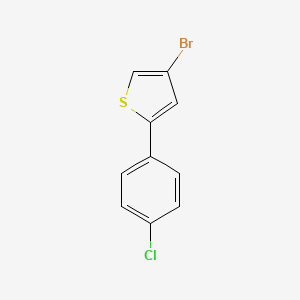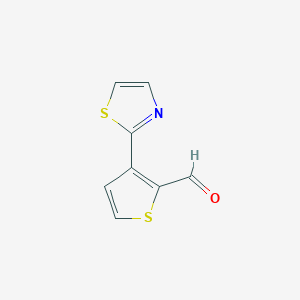
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These structures are known for their aromatic properties and are commonly found in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the thiophene moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The aromatic rings allow for π-π interactions with biological macromolecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
2-Thiophenecarboxaldehyde: Shares the thiophene ring but lacks the thiazole moiety.
1,3-Thiazole-2-carbaldehyde: Contains the thiazole ring but not the thiophene ring.
Thieno[3,4-b]thiophene derivatives: Similar in structure but with different substitution patterns.
Uniqueness: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is unique due to the combination of both thiazole and thiophene rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H5NOS2 |
|---|---|
Peso molecular |
195.3 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-5-7-6(1-3-11-7)8-9-2-4-12-8/h1-5H |
Clave InChI |
AHFYJBWJPSBLGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C2=NC=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



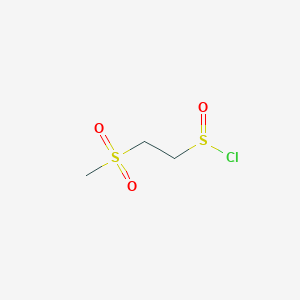

![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)
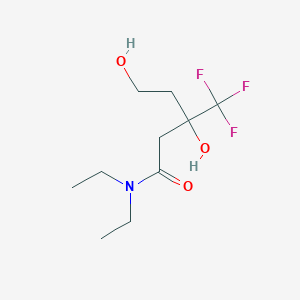
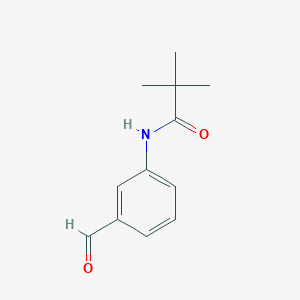

![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
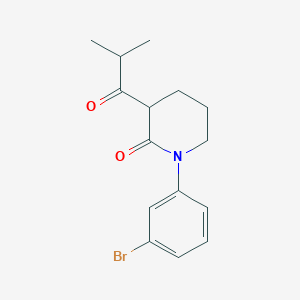
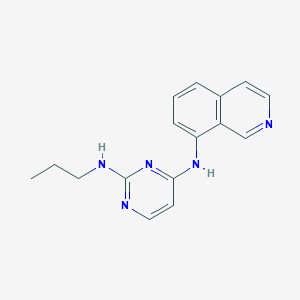
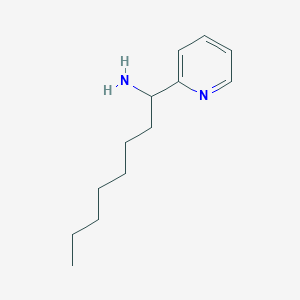
![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
